![molecular formula C7H6ClN3 B2940355 2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 71139-94-1](/img/structure/B2940355.png)
2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
The compound “2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine” is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . This class of compounds is known for their wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves a tandem reaction using enaminonitriles and benzohydrazides. This process includes a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine” has been confirmed by IR, 1H-NMR, MS and elemental analysis . The InChI code for this compound is 1S/C6H5ClN4/c7-4-5-9-6-8-2-1-3-11(6)10-5/h1-3H,4H2 .Chemical Reactions Analysis
The [1,2,4]triazolo[1,5-a]pyrimidines operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .Physical And Chemical Properties Analysis
The compound “2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine” has a molecular weight of 168.59 .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for its biological activities. It’s a part of the [1,2,4]triazolo[1,5-a]pyrimidines class, which shows promise in antibacterial, antifungal, antiviral, antiparasitic, and anticancer domains . These compounds are synthetic and have been the focus of research due to their remarkable biological activities.
Agriculture
In the agricultural sector, derivatives of [1,2,4]triazolo[1,5-a]pyridine are explored for their herbicidal and antifungal properties . They are considered important for the development of new agrochemicals that can help in protecting crops from various diseases.
Biochemistry
Biochemically, the compound serves as a versatile linker to several metals, and its interactions with biological systems have been extensively studied . This makes it valuable for understanding and manipulating biochemical pathways and reactions.
Pharmacology
Pharmacologically, [1,2,4]triazolo[1,5-a]pyrimidines are investigated for their potential therapeutic applications against disorders such as dyslipidemia, coronary heart disease, and diabetes . Their role as bioisosteric analogs to purines allows them to interact with various biological targets.
Material Science
In material science, [1,2,4]triazolo[1,5-a]pyridine derivatives are employed as novel electron acceptors in the construction of deep-blue bipolar fluorescent emitters . This application is crucial for the development of new materials with specific optical properties.
Chemical Synthesis
Lastly, in chemical synthesis, this compound is used in the microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles . This method demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields.
Mechanism of Action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyridine scaffold are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .
Mode of Action
Compounds with similar structures have been reported to inhibit their targets, leading to changes in cellular processes . For instance, JAK1 and JAK2 inhibitors prevent the activation of these kinases, disrupting the JAK-STAT signaling pathway and affecting cell proliferation and immune responses .
Biochemical Pathways
Given its potential role as a jak1 and jak2 inhibitor, it may impact the jak-stat signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and immune responses .
Result of Action
Compounds with similar structures that act as jak1 and jak2 inhibitors can disrupt the jak-stat signaling pathway, potentially leading to effects such as reduced cell proliferation and altered immune responses .
Safety and Hazards
properties
IUPAC Name |
2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-6-9-7-3-1-2-4-11(7)10-6/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIPMUQPJGNQOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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